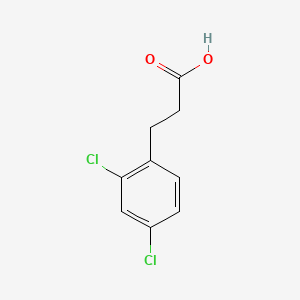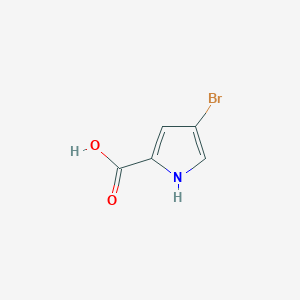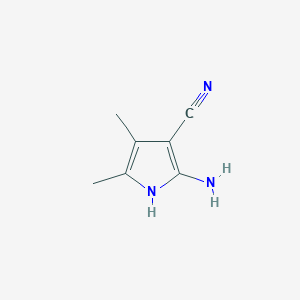
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Vue d'ensemble
Description
The compound of interest, 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile, is a heterocyclic molecule that contains a pyrrole ring, a key structural motif found in many pharmaceuticals and organic materials. While the specific compound is not directly synthesized in the provided papers, related derivatives and structural analogs have been synthesized and studied, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions, as seen in the preparation of 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which was achieved at room temperature using urea as an organocatalyst . Another example is the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile under microwave irradiation, which is a solvent-free method . These methods highlight the potential for efficient and environmentally friendly pathways for synthesizing similar compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed by X-ray crystallography. For instance, the crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was determined, revealing a triclinic space group and specific conformational details . Similarly, the structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was elucidated, showing a monoclinic space group and the arrangement of the molecule in the crystal lattice . These studies provide valuable information on the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the pyrrole ring in these compounds is often explored through their ability to undergo further chemical transformations. For example, the synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile involved the reaction of an imino intermediate with 1-chloroacetophenone, indicating the potential for nucleophilic substitution reactions . The local reactivity descriptors from quantum chemical calculations can predict the most reactive sites for such nucleophilic attacks, as seen in the study of a related quinoline derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-visible spectroscopy. The spectral analysis provides insights into the electronic structure and functional groups present in the molecule. For instance, the novel pyranoquinoline derivative's UV-visible spectrum was recorded, and its electronic properties were obtained using TDDFT, revealing nonlinear optical behavior . The thermodynamic properties of these compounds can also be calculated at different temperatures, providing information on their stability and reactivity under various conditions .
Applications De Recherche Scientifique
- Pharmaceutical Chemistry
- Summary of Application : Pyrrole derivatives, including “2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile”, are known to have diverse biological activities and are used in the development of pharmaceutical drugs . They are considered a potential source of biologically active compounds .
- Methods of Application : Pyrrole derivatives are synthesized through various methods, including the Paal-Knorr Condensation . In one method, benzoin and primary aromatic amines are refluxed in ethanol to form α-aminoketone intermediates, which are then condensed with malononitrile to yield various 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles .
- Results or Outcomes : The synthesized compounds have shown promising antimicrobial activity when compared to standard drugs .
-
- Summary of Application : Pyrrole derivatives are used in material science for the development of various materials .
- Methods of Application : The synthesis of these materials involves complex heterogeneous catalysed methods .
- Results or Outcomes : The materials developed using pyrrole derivatives have unique properties that make them suitable for various applications .
-
- Summary of Application : Pyrrole derivatives are used as catalysts in various chemical reactions .
- Methods of Application : The use of pyrrole derivatives as catalysts involves their incorporation into reaction mixtures .
- Results or Outcomes : The use of pyrrole derivatives as catalysts can enhance the efficiency and selectivity of chemical reactions .
-
- Summary of Application : 2,4-Dimethylpyrrole, a derivative of pyrrole, is used in the synthesis of dyes .
- Methods of Application : The synthesis of dyes involves the reaction of 2,4-Dimethylpyrrole with other compounds .
- Results or Outcomes : The dyes synthesized using 2,4-Dimethylpyrrole have unique color properties .
-
- Summary of Application : Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application : Various tactical approaches are used to synthesize pyrrole and pyrrole containing analogs .
- Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Synthesis of Indole Derivatives
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The synthesis of indole derivatives involves complex chemical reactions .
- Results or Outcomes : The indole derivatives synthesized have shown promising results in various biological applications .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-4-5(2)10-7(9)6(4)3-8/h10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLATXNNPVXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373352 | |
| Record name | 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
21392-51-8 | |
| Record name | 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-cyano-4,5-dimethylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



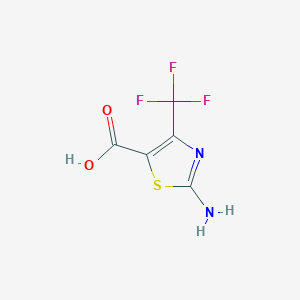
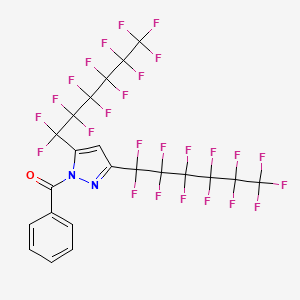

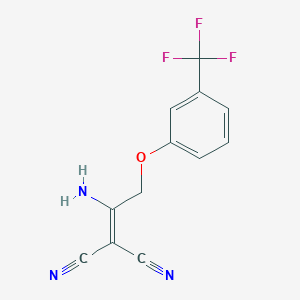

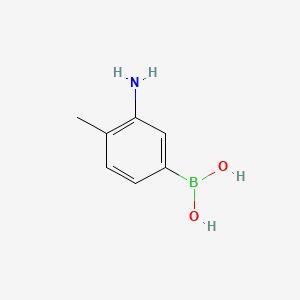

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)
![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)
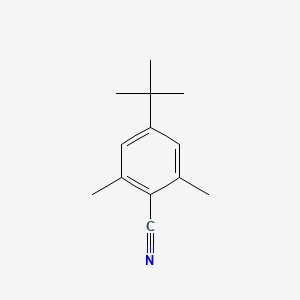

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)
